molecular formula C16H11ClN2OS B5747431 (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5747431
M. Wt: 314.8 g/mol
InChI Key: DABCTMYGTMUISY-JXMROGBWSA-N
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Description

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, contributing to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Benzothiazole derivatives have been studied for their ability to inhibit enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide typically involves the condensation of 2-aminobenzothiazole with 4-chlorocinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enamide moiety to a single bond.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might work by disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    4-Chlorocinnamamide: A related compound with potential antimicrobial properties.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

Uniqueness

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide is unique due to its combination of a benzothiazole ring and a chlorinated phenylprop-2-enamide moiety. This structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABCTMYGTMUISY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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